7-Methoxybicyclo[3.2.0]heptan-6-one
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Description
Molecular Structure Analysis
The molecular formula of 7-Methoxybicyclo[3.2.0]heptan-6-one is C8H15NO . The InChI code is 1S/C8H15NO/c1-10-8-6-4-2-3-5 (6)7 (8)9/h5-8H,2-4,9H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 141.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Reactions
7-Methoxybicyclo[3.2.0]heptan-6-one is utilized in various synthetic and reaction studies. For instance, it has been involved in the preparation and reactions of various bicyclic compounds, as seen in the work by Voss et al. (1997), where diastereoisomeric bicyclic compounds were synthesized from D-xylose and L-arabinose (Voss, Schulze, Olbrich, & Adiwidjaja, 1997). Similarly, Deb et al. (1993) developed a synthetic route to methoxyphenyl bicyclic ketones, involving this compound (Deb, Chakraborti, & Ghatak, 1993).
Chiroptical Studies
Cavazza et al. (1982) conducted chiroptical studies on labile molecules like this compound using chiral laser photochemistry. This highlights the compound's role in the study of optical activity and molecular structure (Cavazza, Zandomeneghi, Festa, Lupi, Sammuri, & Pietra, 1982).
α-Ketol Rearrangements
Brook and Kitson (1978) explored α-ketol rearrangements involving small rings, using derivatives of this compound. This research provides insight into the dynamics and equilibrium of these rearrangements (Brook & Kitson, 1978).
Gas Chromatographic Analysis
Yamazaki and Maeda (1986) demonstrated the use of gas chromatography for determining the absolute configuration of secondary alcohols and ketones, including those with a 7-carboxybicyclo[2.2.1]heptane skeleton, closely related to this compound (Yamazaki & Maeda, 1986).
Synthetic Photochemistry
In the field of synthetic photochemistry, Mori, Shimada, and Takeshita (1986) utilized a partially-optical active photoisomer of 7-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one for the synthesis of complex organic compounds (Mori, Shimada, & Takeshita, 1986).
Structural Studies
The structure of derivatives of 7-methoxybicyclo compounds was studied by Razin et al. (2007) through X-ray diffraction, contributing to our understanding of molecular geometries and stereoisomerism (Razin, Makarychev, Vasin, Hennig, & Baldamus, 2007).
properties
IUPAC Name |
7-methoxybicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRHJLPKVUBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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